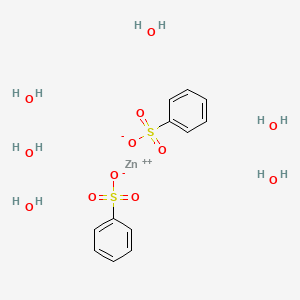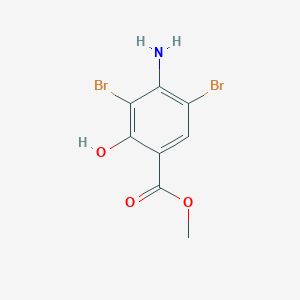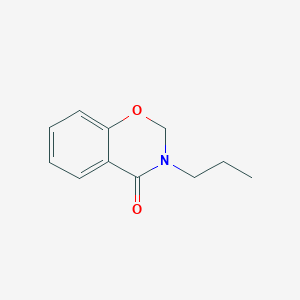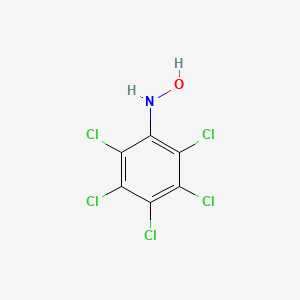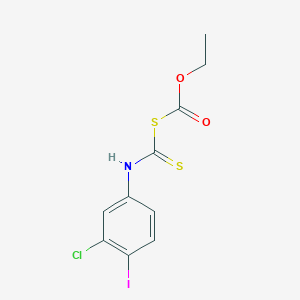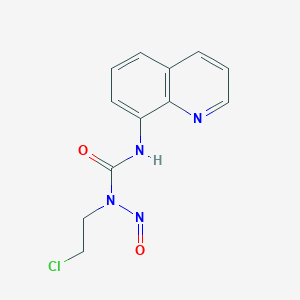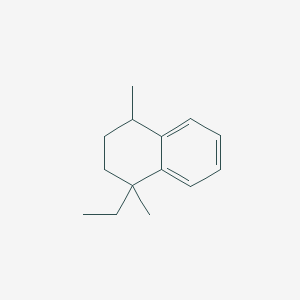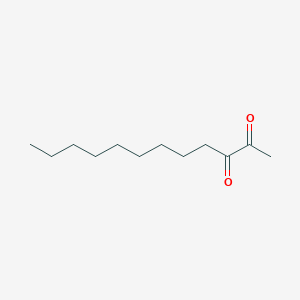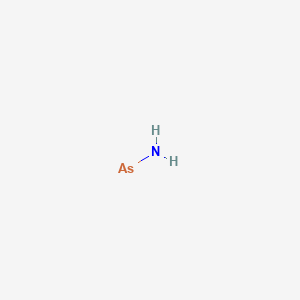
Benzenesulfenamide, N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfenamide, N,N-diethyl- is a chemical compound that belongs to the class of sulfenamides. These compounds are characterized by the presence of a sulfenamide group attached to a benzene ring. Benzenesulfenamide, N,N-diethyl- is known for its applications in various fields, including medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfenamide, N,N-diethyl- typically involves the reaction of benzenesulfonyl chloride with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Benzenesulfonyl Chloride with Diethylamine:
Industrial Production Methods
In industrial settings, the production of Benzenesulfenamide, N,N-diethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are optimized for industrial efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfenamide, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfenamide group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfenamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, usually in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfonamides
Reduction: Thiols
Substitution: Various substituted benzenesulfenamides depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenesulfenamide, N,N-diethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfenamide linkages.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzenesulfenamide, N,N-diethyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to form stable sulfenamide linkages is key to its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonamide
- N,N-Diethylbenzenesulfonamide
- N,N-Dimethylbenzenesulfonamide
Uniqueness
Benzenesulfenamide, N,N-diethyl- is unique due to its specific sulfenamide functional group, which imparts distinct chemical reactivity and biological activity compared to other sulfonamide derivatives. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
6667-19-2 |
|---|---|
Formule moléculaire |
C10H15NS |
Poids moléculaire |
181.30 g/mol |
Nom IUPAC |
N-ethyl-N-phenylsulfanylethanamine |
InChI |
InChI=1S/C10H15NS/c1-3-11(4-2)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clé InChI |
OPHVSTKKDLVJDZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






